9-Oxo-9H-fluorene-4-carboxylic acid

Catalog No.
S704208
CAS No.
6223-83-2
M.F
C14H8O3
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxo-9H-fluorene-4-carboxylic acid

CAS Number

6223-83-2

Product Name

9-Oxo-9H-fluorene-4-carboxylic acid

IUPAC Name

9-oxofluorene-4-carboxylic acid

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17)

InChI Key

AFQYQSWTVCNJQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O

Synonyms

9-Oxo-4-Fluorenecarboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O

9-Oxo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H8O3C_{14}H_{8}O_{3} and a molecular weight of approximately 224.21 g/mol. It features a fluorene backbone with a carboxylic acid group at the 4-position and a ketone group at the 9-position. This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The compound is also known by its CAS number 6223-83-2 and has a PubChem ID of 80361, which provides additional information on its chemical properties and biological activities .

Synthesis and Characterization:

While the specific research applications of 9-Oxo-9H-fluorene-4-carboxylic acid (9-Oxo-fluorene-4-carboxylic acid) itself are limited, it serves as a valuable precursor molecule in the synthesis of various functional materials. Studies have reported methods for synthesizing 9-Oxo-fluorene-4-carboxylic acid through different routes, including oxidation of fluorene-4-carboxylic acid and palladium-catalyzed C-H arylation. [, ] These studies also detail characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.

Precursor for Polymers and Functional Materials:

The primary research interest surrounding 9-Oxo-fluorene-4-carboxylic acid lies in its potential as a building block for the synthesis of diverse functional materials. By introducing various functional groups at the ketone (C=O) or carboxylic acid (COOH) positions, researchers can tailor the properties of the resulting materials for specific applications.

  • Polymers: 9-Oxo-fluorene-4-carboxylic acid can be used as a monomer for the preparation of conjugated polymers. These polymers, characterized by alternating single and double bonds in their backbones, exhibit interesting electrical and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). [, ]
  • Organic Frameworks (OFs): The rigid and functionalized structure of 9-Oxo-fluorene-4-carboxylic acid allows its incorporation into the design of organic frameworks (OFs). OFs are porous materials with a well-defined network of organic molecules, offering potential applications in gas storage, separation, and catalysis.

Future Research Directions:

Research on 9-Oxo-fluorene-4-carboxylic acid is ongoing, with efforts focused on exploring its potential in various advanced materials.

  • Fine-tuning properties: Researchers are investigating different functionalization strategies to achieve precise control over the properties of the derived polymers and OFs. This may involve introducing specific functional groups to enhance electrical conductivity, light emission efficiency, or specific surface area.
  • Exploring new applications: With the development of novel materials based on 9-Oxo-fluorene-4-carboxylic acid, researchers are continually exploring potential applications in various fields, including energy conversion, sensing, and environmental remediation.
Due to the presence of both the carboxylic acid and carbonyl functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

The synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid can be achieved through various methods:

  • Oxidation of Fluorenone Derivatives: Starting from fluorenone, oxidation can introduce the carboxylic acid group at the 4-position.
  • Rearrangement Reactions: Certain rearrangements involving fluorene derivatives may yield this compound.
  • Functional Group Transformations: Utilizing existing functional groups on fluorene derivatives to introduce the necessary carboxylic acid and ketone functionalities.

These synthetic routes are essential for producing the compound in research and industrial settings.

9-Oxo-9H-fluorene-4-carboxylic acid has several applications:

  • Pharmaceutical Development: Its role as a cytochrome P450 inhibitor makes it valuable in drug development, particularly for optimizing drug metabolism.
  • Material Science: The compound may be used in synthesizing polymers or materials with specific electronic or optical properties due to its aromatic structure.
  • Research Tool: It serves as a reference compound in studies exploring enzyme inhibition and metabolic pathways.

Interaction studies involving 9-Oxo-9H-fluorene-4-carboxylic acid primarily focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound may influence the metabolism of other drugs, thereby informing dosage recommendations and potential side effects in therapeutic contexts .

Furthermore, investigations into its interactions with biological receptors or other enzymes could provide insights into its broader pharmacological profile.

Several compounds share structural similarities with 9-Oxo-9H-fluorene-4-carboxylic acid. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
9-FluorenoneContains a ketone group at position 9Lacks the carboxylic acid functionality
9-Oxo-9H-fluorene-1-carboxylic acidCarboxylic acid at position 1Different position of the carboxylic group
7-Fluoro-9-oxo-9H-fluorene-4-carboxylic acidFluorine substitution at position 7Introduces halogen functionality affecting reactivity
9-HydroxyfluoreneHydroxyl group instead of carbonylDifferent functional group leading to different reactivity

The uniqueness of 9-Oxo-9H-fluorene-4-carboxylic acid lies in its specific arrangement of functional groups, which influences its biological activity and potential applications compared to these similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6223-83-2

Wikipedia

9-Fluorenone-4-carboxylic acid

Dates

Last modified: 08-15-2023

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